

InhA-IN-2 Binding Site on InhA Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>InhA-IN-2</i>
Cat. No.:	B15140895

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the type II fatty acid synthase (FAS-II) system of *Mycobacterium tuberculosis*, the bacterium responsible for tuberculosis. This enzyme catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier protein (ACP) substrates, an essential step in the elongation of fatty acids that form mycolic acids. Mycolic acids are major and essential components of the mycobacterial cell wall, contributing to its low permeability and resistance to many common antibiotics.^{[1][2]} Given its crucial role, InhA is a well-validated target for antitubercular drugs. The frontline drug isoniazid, although effective, is a prodrug that requires activation by the catalase-peroxidase enzyme KatG.^[2] Mutations in the katG gene are a primary cause of isoniazid resistance. This has spurred the development of direct InhA inhibitors that do not require metabolic activation. This guide provides a detailed overview of the binding site of direct inhibitors on the InhA enzyme, using various reported inhibitors as examples, as direct quantitative data and specific protocols for a compound named "**InhA-IN-2**" are not prominently available in the current scientific literature.

InhA Enzyme: Structure and Active Site

The InhA enzyme from *Mycobacterium tuberculosis* is a homotetramer, with each subunit containing a Rossmann fold for NADH binding and a substrate-binding pocket.^[3] The active

site is located at the interface of the cofactor and substrate-binding domains. Key residues within the active site play crucial roles in substrate recognition, cofactor binding, and catalysis.

The substrate-binding pocket is a hydrophobic tunnel that accommodates the long acyl chain of the substrate. Several key amino acid residues line this pocket and are critical for inhibitor binding. These include Phe149, Tyr158, Met199, and others that form a hydrophobic environment.^[3] The conformation of a flexible substrate-binding loop (SBL) is also a critical factor in inhibitor binding and can adopt different conformations depending on the bound ligand.

Quantitative Data on Direct InhA Inhibitors

A variety of direct InhA inhibitors have been discovered and characterized. Their potency is typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki). The following table summarizes the quantitative data for several representative direct InhA inhibitors.

Inhibitor	Target	IC ₅₀	Ki	Reference
NITD-916	InhA	Not specified in the provided text	Not specified in the provided text	
AN12855	InhA	44 μM (initial hit AN2918), 12 μM (initial hit AN3438), 79 μM (initial hit AN6534)	Sub-micromolar affinity	
Various Virtual Screening Hits	InhA	24 (±2) μM to 83 (±5) μM	24 (±3) μM and 20 (±2) μM for the best compound	
Di-triclosan derivative 2	InhA	5.6 μM	Not specified in the provided text	
Arylamide inhibitor	InhA	90 nM (optimized compound)	Not specified in the provided text	

Experimental Protocols

The determination of the inhibitory activity of compounds against InhA involves several key experimental procedures. Below are detailed methodologies for common assays.

InhA Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the decrease in NADH concentration by monitoring the change in absorbance at 340 nm.

Materials:

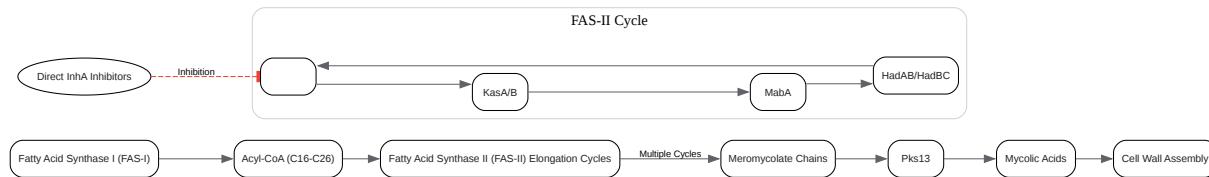
- Purified InhA enzyme
- NADH
- 2-trans-dodecenoyl-CoA (or other suitable enoyl-ACP substrate)
- Assay buffer (e.g., 30 mM PIPES, pH 6.8)
- Test inhibitor compound dissolved in DMSO
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a stock solution of the test inhibitor in DMSO.
- In a 96-well plate, add the assay buffer, NADH, and the substrate to the desired final concentrations.
- Add varying concentrations of the test inhibitor to the wells. Include a control with DMSO only (no inhibitor).
- Initiate the reaction by adding the purified InhA enzyme to each well.

- Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
- The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

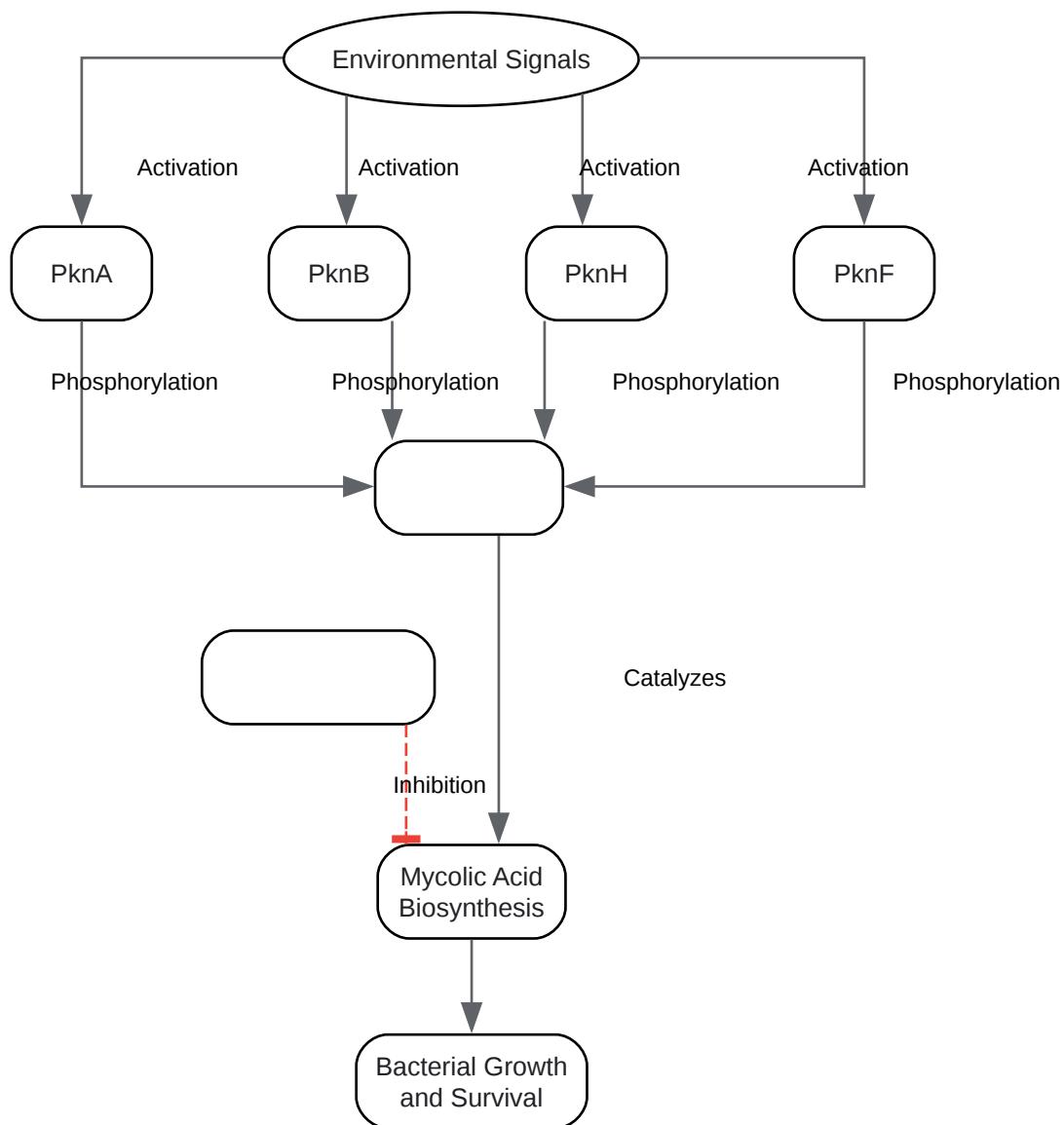
X-ray Crystallography for InhA-Inhibitor Complex


Determining the crystal structure of InhA in complex with an inhibitor provides a detailed view of the binding mode at the atomic level.

Procedure:

- Crystallization: Purified InhA protein is mixed with the inhibitor and NADH. The mixture is then subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature) to obtain high-quality crystals.
- Data Collection: The crystals are cryo-protected and then exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction data are collected on a detector.
- Structure Determination and Refinement: The collected diffraction data are processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to obtain the final three-dimensional structure. This reveals the precise interactions between the inhibitor and the amino acid residues in the InhA active site.

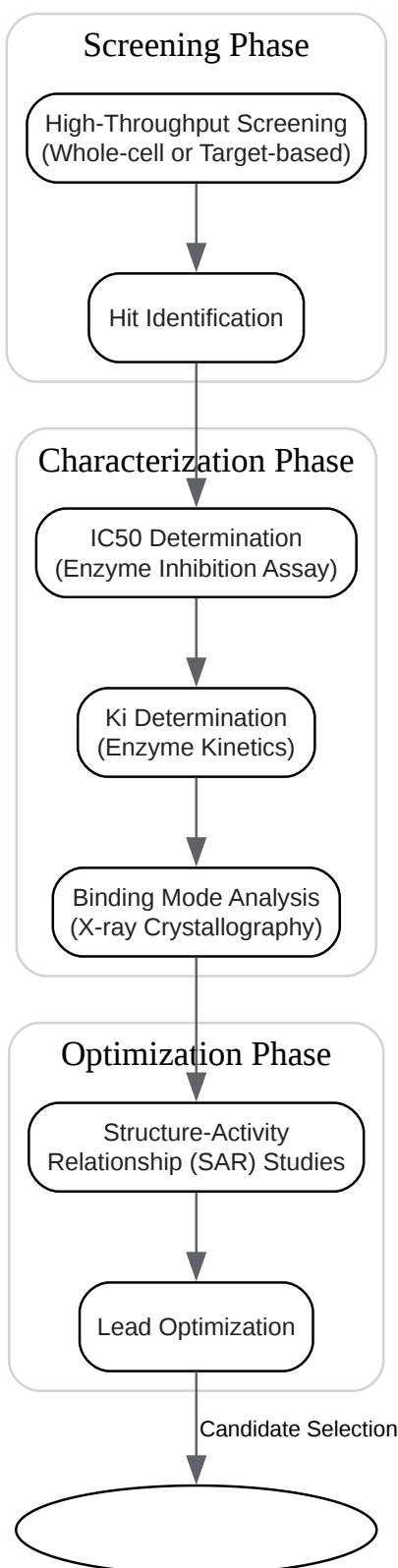
Signaling Pathways and Logical Relationships Mycolic Acid Biosynthesis Pathway


InhA is a key enzyme in the FAS-II pathway, which is responsible for the elongation of fatty acids to produce the long-chain mycolic acids of the mycobacterial cell wall.

Caption: Mycolic Acid Biosynthesis Pathway and the Role of InhA.

Regulation of InhA Activity by Phosphorylation

The activity of InhA in *Mycobacterium tuberculosis* can be regulated by post-translational modification, specifically phosphorylation by serine/threonine protein kinases (STPKs). This regulatory mechanism provides a way for the bacterium to control the rate of mycolic acid biosynthesis in response to environmental signals.



[Click to download full resolution via product page](#)

Caption: Regulation of InhA Activity via Phosphorylation.

Experimental Workflow for InhA Inhibitor Screening

The process of identifying and characterizing novel InhA inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed mechanistic studies.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD⁺ and a C16 fatty acyl substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [InhA-IN-2 Binding Site on InhA Enzyme: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15140895#inha-in-2-binding-site-on-inha-enzyme\]](https://www.benchchem.com/product/b15140895#inha-in-2-binding-site-on-inha-enzyme)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com